trans-4-[({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
trans-4-[({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities . This particular compound features a chromen-2-one core, which is a characteristic structure of coumarins, and is modified with various functional groups that enhance its chemical and biological properties.
Preparation Methods
The synthesis of trans-4-[({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate . This intermediate is then subjected to further reactions to introduce the butyl, methyl, and other substituents. Industrial production methods often employ green chemistry principles, such as using environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions include various substituted coumarins and their derivatives.
Scientific Research Applications
trans-4-[({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are studied for their potential use as anticoagulants and anti-inflammatory agents.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial replication . The compound’s structure allows it to bind to specific sites on the enzyme, blocking its activity and leading to antimicrobial effects. Additionally, its antioxidant properties help in scavenging free radicals, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 7-hydroxy-4-methylcoumarin
- 4-methyl-2-oxo-2H-chromen-7-yl derivatives
- Benzofuran and benzoxazol derivatives Compared to these compounds, trans-4-[({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid is unique due to its specific functional groups that enhance its biological activity and chemical stability .
Properties
Molecular Formula |
C24H31NO6 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H31NO6/c1-3-4-5-18-12-22(27)31-23-15(2)20(11-10-19(18)23)30-14-21(26)25-13-16-6-8-17(9-7-16)24(28)29/h10-12,16-17H,3-9,13-14H2,1-2H3,(H,25,26)(H,28,29) |
InChI Key |
KQUTXXWSXHOINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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